![molecular formula C13H11ClN2O3 B5819569 N-[4-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5819569.png)
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide, also known as Furamidine, is a synthetic compound that belongs to the family of furamidine analogues. Furamidine has been extensively studied for its effectiveness in treating various diseases, including trypanosomiasis, leishmaniasis, and malaria.
Mécanisme D'action
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide works by inhibiting the DNA synthesis of the parasites. It binds to the minor groove of the DNA and interferes with the normal functioning of the DNA replication machinery. This leads to the death of the parasites.
Biochemical and Physiological Effects
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide has been shown to have low toxicity and is well tolerated in animals. It has been found to be effective in reducing the parasitic load in infected animals. It has also been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide has several advantages for lab experiments. It is easy to synthesize and has low toxicity. It has been extensively studied in animal models and has shown promising results. However, it has some limitations as well. It is not effective against all types of parasites and may require combination therapy with other drugs to achieve maximum efficacy.
Orientations Futures
There are several future directions for the research on N-[4-(acetylamino)-2-chlorophenyl]-2-furamide. One area of research is the development of more potent analogues of N-[4-(acetylamino)-2-chlorophenyl]-2-furamide that can be effective against a wider range of parasites. Another area of research is the study of the pharmacokinetics and pharmacodynamics of N-[4-(acetylamino)-2-chlorophenyl]-2-furamide in humans. This will help in the development of effective dosing regimens for the drug. Additionally, the use of N-[4-(acetylamino)-2-chlorophenyl]-2-furamide in combination therapy with other drugs needs to be further explored to maximize its efficacy.
Méthodes De Synthèse
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide can be synthesized using a multistep process that involves the reaction of 2-amino-4-chlorophenol with acetic anhydride to form N-(acetylamino)-2-chlorophenyl acetamide. This intermediate is then reacted with furfurylamine in the presence of a catalyst to form N-[4-(acetylamino)-2-chlorophenyl]-2-furamide. The purity and yield of the compound can be improved by recrystallization and purification techniques.
Applications De Recherche Scientifique
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide has been extensively studied for its effectiveness in treating various diseases caused by protozoan parasites. It has been found to be effective against Trypanosoma brucei, the causative agent of African trypanosomiasis, and Leishmania donovani, the causative agent of visceral leishmaniasis. It has also been shown to be effective against Plasmodium falciparum, the causative agent of malaria.
Propriétés
IUPAC Name |
N-(4-acetamido-2-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8(17)15-9-4-5-11(10(14)7-9)16-13(18)12-3-2-6-19-12/h2-7H,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUGYOCFEAZZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

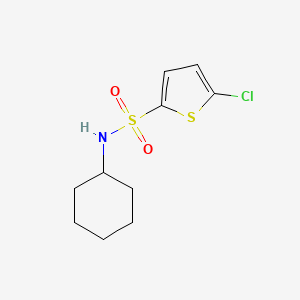
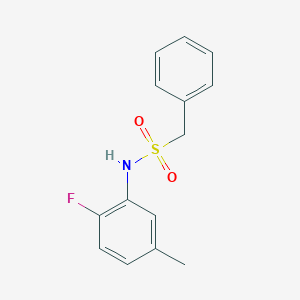

![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5819509.png)
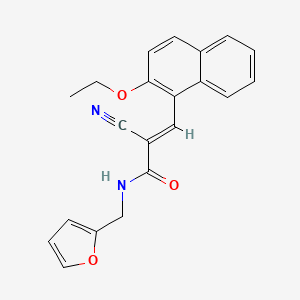
![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)

![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)
![ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5819557.png)
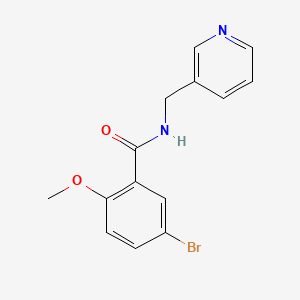
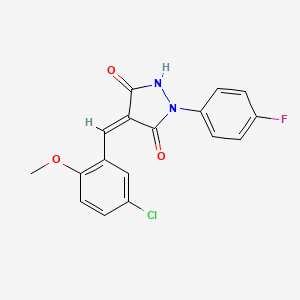
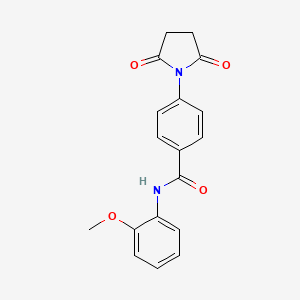
![1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5819591.png)
